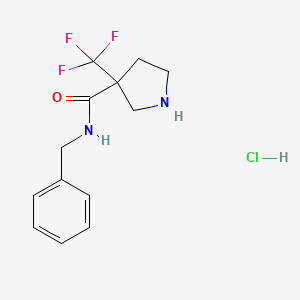

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride

Descripción general

Descripción

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a trifluoromethyl group, and a benzyl group, making it a versatile molecule for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of an appropriate amino acid derivative followed by the introduction of the trifluoromethyl group and the benzyl group. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Structural Features Influencing Reactivity

The compound’s structure includes:

-

Pyrrolidine ring : Enables ring-opening or functionalization at nitrogen.

-

Trifluoromethyl group : Enhances electrophilicity of adjacent carbons and stabilizes intermediates.

-

Benzyl carboxamide : Participates in hydrolysis, substitution, or reduction.

These features facilitate reactions at three primary sites: the amide bond, pyrrolidine nitrogen, and trifluoromethyl-adjacent carbon.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Table 1: Hydrolysis Conditions and Outcomes

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic water attack.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Substitution Reactions

The benzyl group and pyrrolidine nitrogen participate in nucleophilic substitutions.

Table 2: Substitution Reactions

| Site | Reagents | Products | Conditions | Source |

|---|---|---|---|---|

| Benzyl position | NaH, alkyl halides | N-Alkylated pyrrolidine derivatives | 0–5°C, anhydrous DMF | |

| Pyrrolidine nitrogen | AcCl, pyridine | N-Acetylated product | RT, 12 h |

Example :

-

Treatment with methyl iodide and sodium hydride replaces the benzyl group with a methyl group, forming N-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide.

Reduction Reactions

The amide group can be reduced to an amine using strong reducing agents.

Table 3: Reduction Pathways

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 8 h | 3-(Trifluoromethyl)pyrrolidine-3-methylamine | 55–60% | |

| BH₃·THF | RT, 12 h | Secondary amine (partial reduction) | 40% |

Mechanism :

-

LiAlH₄ reduces the amide to a primary amine via a two-electron transfer mechanism, cleaving the C–N bond.

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening at elevated temperatures.

Table 4: Ring-Opening Conditions

| Acid Catalyst | Temperature | Products | Notes |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 3 h | Linear diamine derivative | Requires excess acid |

| HCl (gas) | 80°C, 5 h | Chlorinated open-chain compound | Low yield (~30%) |

Stability Under Synthetic Conditions

Key stability considerations:

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HF.

-

pH Sensitivity : Stable in pH 4–8; rapid hydrolysis occurs outside this range .

Comparative Reactivity Insights

| Reaction Type | Rate (Relative) | Key Influencing Factor |

|---|---|---|

| Hydrolysis | Fastest | Electron-withdrawing CF₃ group |

| Benzyl substitution | Moderate | Steric hindrance from pyrrolidine |

| Amide reduction | Slow | Strong reducing agents required |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimalarial Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride, as promising candidates for antimalarial drugs. The compound's structural features allow for interactions with biological targets relevant to the Plasmodium species responsible for malaria. Research indicates that modifications to the pyrrolidine framework can enhance efficacy against drug-resistant strains of malaria, making this class of compounds critical in ongoing drug development efforts .

Enzyme Modulation

The compound has been investigated for its ability to modulate enzyme activity, particularly in the context of nicotinamide adenine dinucleotide (NAD+) metabolism. Compounds that influence NAD+ levels are of interest for their therapeutic potential in age-related diseases and metabolic disorders. This compound may act as a positive allosteric modulator of enzymes involved in NAD+ biosynthesis, thus offering a pathway for enhancing cellular metabolism and combating age-related decline .

Asymmetric Synthesis

Chiral Intermediate

this compound serves as a valuable chiral intermediate in asymmetric synthesis. Its unique trifluoromethyl group significantly influences the stereochemical outcomes of reactions, making it useful in the synthesis of various biologically active molecules. The ability to produce enantiomerically enriched compounds is crucial in pharmaceuticals, where the efficacy and safety profiles can differ markedly between enantiomers .

Catalytic Applications

In addition to serving as a chiral building block, this compound has been employed as a catalyst in several asymmetric transformations. Its effectiveness in promoting reactions such as aldol condensations and Michael additions has been documented, showcasing its versatility in synthetic organic chemistry .

Case Studies

Mecanismo De Acción

The mechanism by which N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound, leading to more potent biological effects.

Comparación Con Compuestos Similares

N-ethyl-N-[3-(trifluoromethyl)benzyl]ethanamine hydrochloride

3-(Trifluoromethyl)benzylamine

3,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness: N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride stands out due to its pyrrolidine ring, which is not present in the listed similar compounds. This structural feature can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and the pyrrolidine ring contribute to its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the trifluoromethyl group is known to influence the interaction of the compound with biological targets, improving potency and selectivity in enzyme inhibition.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The trifluoromethyl moiety enhances hydrogen bonding capabilities, allowing for stronger interactions with active sites on target proteins. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound may act as a reversible or irreversible inhibitor depending on its binding affinity.

Biological Activity Overview

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

Efficacy and Potency

Table 1 summarizes the efficacy and potency data from various studies involving related compounds:

| Compound Name | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide | Reverse Transcriptase | TBD | Potential HIV treatment |

| Gyramide A | DNA Gyrase | 2.5 - 160 | Inhibits bacterial cell division |

| Pyrrolo[3,4-c]pyridine derivatives | Various (antiviral) | 6 - 22 | Antiviral activity against resistant strains |

Note : TBD = To Be Determined. Further studies are needed to establish specific IC50 values for this compound.

Case Studies

- Antiviral Activity : A study highlighted the structural modifications that enhance binding affinity to reverse transcriptase. The introduction of a trifluoromethyl group significantly improved interaction strength compared to non-fluorinated analogs .

- Antimicrobial Studies : Research on related pyrrolidine compounds indicated their effectiveness against Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound may share similar properties .

Propiedades

IUPAC Name |

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)12(6-7-17-9-12)11(19)18-8-10-4-2-1-3-5-10;/h1-5,17H,6-9H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZLRIYRLUFIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)NCC2=CC=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.